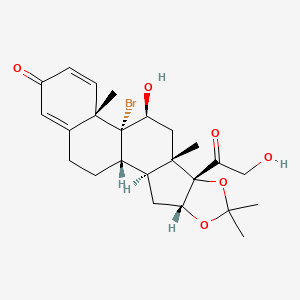

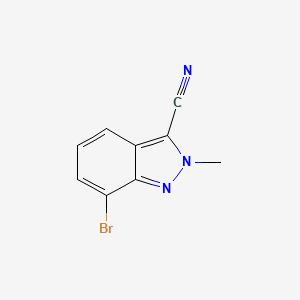

Bromodesonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

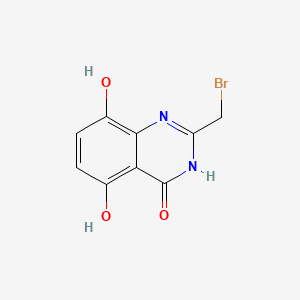

Bromodesonide, also known as this compound, is a useful research compound. Its molecular formula is C24H31BrO6 and its molecular weight is 495.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Bromodesonide, also known as 9alpha-Bromodesonide, is a member of the Bromodomain and Extra-Terminal (BET) family of proteins . These proteins play crucial roles in regulating the expression of multiple proto-oncogenes by recognizing acetylation of histones and non-histone proteins, including transcription factors . This recognition subsequently promotes tumor cell proliferation, survival, metastasis, and immune escape .

Mode of Action

This compound interacts with its targets, the BET proteins, by binding to their bromodomains . This binding is driven through a network of interactions that involve the acetyl group, the conserved side chains of the bromodomain, and a set of structurally conserved water molecules . The binding of this compound to the bromodomains of BET proteins can block the function of these proteins, leading to a cell-specific repression of oncogenes .

Biochemical Pathways

The interaction of this compound with BET proteins affects various biochemical pathways. For instance, it can influence the regulation of gene expression, which is a complex process that allows cells to control when and how they express their genes . By altering the activity of BET proteins, this compound can potentially modify these pathways, leading to changes in the expression of certain genes .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for its bioavailability and therapeutic effect . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how the metabolites are excreted . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression. By interacting with BET proteins, this compound can alter the expression of genes that these proteins regulate . This can lead to changes in cellular functions and potentially influence the development and progression of diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the action of this compound . Moreover, the environment can affect the ADME properties of this compound, thereby influencing its bioavailability and therapeutic effect .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Bromodesonide is part of the Bromodomain and Extra-Terminal domain (BET) family proteins, which play important roles in regulating the expression of multiple proto-oncogenes . These proteins recognize acetylation of histones and non-histone proteins, including transcription factors, which subsequently promote tumor cell proliferation, survival, metastasis, and immune escape .

Cellular Effects

This compound, as a part of the BET family proteins, has been shown to have significant effects on cellular processes. For instance, it has been found to influence cell function by regulating the expression of multiple proto-oncogenes . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a part of the BET family proteins. These proteins act as the “readers” of histone acetylation . Dysregulation of BET family proteins, which can cause high acetylation levels, promotes the transcription of multiple oncogenes and participates in the occurrence and development of inflammation and cancers .

Temporal Effects in Laboratory Settings

It is known that many biochemical reactions, including those involving this compound, can exhibit temporal dynamics

Dosage Effects in Animal Models

It is known that animal models play a crucial role in understanding disease progression and testing potential new treatments before human trials

Metabolic Pathways

It is known that this compound is part of the BET family proteins, which play a role in the regulation of multiple proto-oncogenes

Transport and Distribution

It is known that this compound, as a part of the BET family proteins, does appear to be transported at the cellular level

Propriétés

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-bromo-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31BrO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPIBRLGCSXTQU-JNQJZLCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Br)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31BrO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39672-77-0 |

Source

|

| Record name | Bromodesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039672770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMODESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3VK6N29U8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)

![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-, barium salt (1:1)](/img/structure/B570787.png)

![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)